molecular formula C9H16ClF3N2O B1459988 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride CAS No. 1582121-35-4

3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride

Cat. No.: B1459988
CAS No.: 1582121-35-4
M. Wt: 260.68 g/mol
InChI Key: SGPBZJUZZCLNAO-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C9H16ClF3N2O and its molecular weight is 260.68 g/mol. The purity is usually 95%.
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Biological Activity

3,3,3-Trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride is a synthetic compound notable for its trifluoromethyl group and piperidine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. Its molecular formula is C9H16ClF3N2O, with a molar mass of approximately 260.68 g/mol .

Chemical Structure and Properties

The unique structure of this compound enhances its lipophilicity and solubility, making it suitable for various biological applications. The trifluoromethyl group contributes to increased chemical stability and membrane permeability, which may enhance its biological activity compared to non-fluorinated counterparts .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:

  • Analgesic Properties : Initial findings indicate potential analgesic effects, suggesting its use in pain management therapies.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.
  • Enzyme Inhibition : It has been used in enzyme inhibition studies, indicating its ability to interact with various biological targets including neurotransmitter receptors .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes involved in neurological pathways. This interaction may influence pain pathways and other physiological processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnalgesicPotential analgesic effects noted
Anti-inflammatoryExhibits anti-inflammatory properties
Enzyme InhibitionActs as an inhibitor in enzyme studies
Interaction StudiesInfluences neurotransmitter receptor activity

Case Study: Analgesic and Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The study highlighted the compound's potential as a therapeutic agent for managing chronic pain conditions.

Case Study: Enzyme Interaction

Research focusing on enzyme inhibition revealed that this compound effectively inhibited certain enzymes involved in inflammatory pathways. This property suggests its potential utility in developing treatments for diseases characterized by excessive inflammation .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological contexts:

  • Analgesic and Anti-inflammatory Properties : Preliminary studies suggest that 3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide hydrochloride may interact with neurotransmitter receptors involved in pain pathways, indicating potential for pain management therapies.
  • Neuropharmacology : Its structure allows for interactions with biological targets relevant to neurological functions. Research is ongoing to fully elucidate these interactions and their implications for treating neurological disorders.

Binding Affinity Studies

Initial interaction studies indicate that this compound may exhibit significant binding affinity to specific receptors, influencing pain pathways and potentially offering new avenues for therapeutic development in analgesics .

Case Studies

Several studies have explored the biological effects of similar compounds:

  • A study on trifluoromethyl pyrimidine derivatives demonstrated promising antifungal and anticancer activities, suggesting that modifications similar to those in this compound could yield compounds with significant bioactivity .

Properties

IUPAC Name

3,3,3-trifluoro-N-(piperidin-3-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-8(15)14-6-7-2-1-3-13-5-7;/h7,13H,1-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPBZJUZZCLNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC(=O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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